Pentyl acrylate
Overview
Description
Pentyl acrylate is a compound with the molecular formula C8H14O2 . It is also known by other names such as 2-Propenoic acid, pentyl ester, and N-PENTYL ACRYLATE .
Synthesis Analysis
While specific synthesis methods for pentyl acrylate were not found, acrylates in general can be synthesized using free radical polymerization .
Molecular Structure Analysis
The molecular structure of pentyl acrylate consists of 8 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The average mass is 142.196 Da and the monoisotopic mass is 142.099380 Da .
Physical And Chemical Properties Analysis
Pentyl acrylate is part of the family of acrylates, which are known for their diverse properties. Acrylates are rubbery, soft, and tough. They have good impact toughness, resistance to breakage, transparency, elasticity, and fairly good heat and oil resistance .
Scientific Research Applications
Stereochemical Characterization of Poly(pentyl acrylate)
This research focuses on the stereochemical structures of poly(pentyl acrylate) (PPA) using NMR spectroscopy. The findings contribute to our understanding of the polymerization mechanism of PPA, which is crucial for designing polymers with specific properties (Brar & Dutta, 1998).
Historic Account of the Development in the Understanding of the Propagation Kinetics of Acrylate Radical Polymerizations
This paper provides a historical perspective on the advances in understanding acrylate radical polymerizations. The focus on kinetic parameters like propagation and termination rate constants is vital for developing new applications and improving the efficiency of acrylate-based polymers (Herk, 2009).
Phase Separation of Two- and Three-Component Solution for the Poly(pentyl acrylate-co-methyl methacrylate) + Compressed Solvents and Copolymer Preparation by Supercritical Dispersion Polymerization
This study examines the phase separation and copolymer preparation of poly(pentyl acrylate-co-methyl methacrylate) in compressed solvents. It offers insights into the thermophysical characteristics of the copolymer, relevant for industrial applications like coatings and adhesives (Byun, 2021).
State of the Art in Dual-Curing Acrylate Systems
This review discusses the advances in dual-curing acrylate systems, highlighting the versatility and wide-ranging applications of acrylates in materials like shape memory polymers, photolithography, and protective coatings. The paper explores the click chemistries and reaction mechanisms behind these systems, offering a comprehensive understanding of their potential uses (Konuray, Fernández‐Francos, Ramis, & Serra, 2018).
Synthesis and Properties of New Copolymers and Terpolymers with Pendent Organotin Moieties
This research investigates acrylic polymers containing pendent hydrolyzable toxic groups, exploring their potential as fungicides, pesticides, wood preservatives, and antifouling coatings. The paper delves into the synthesis, film-forming quality, and stability of these copolymers, providing essential insights for environmental and agricultural applications (Ghanem, Messiha, Ikladious, & Shaaban, 1981).
Novel Organic Salts as Two-Photon Polymerization Photoinitiator: Synthesis and Properties
This study discusses the synthesis of novel organic salts and their application in two-photon polymerization for acrylate resin. The research is significant for advanced manufacturing techniques like 3D printing, where precise control over polymerization is crucial (Xuan-ming, 2007).
Hydrophobically Modified Sulfobetaine Copolymers with Tunable Aqueous UCST through Postpolymerization Modification of Poly(pentafluorophenyl acrylate)
This paper presents a novel approach to producing sulfobetaine (co)polymers with hydrophobic components via postpolymerization modification. The study advances our understanding of polymers with antifouling properties and stimulus-responsive behavior, relevant for biomedical and environmental applications (Woodfield, Zhu, Pei, & Roth, 2014).
Overcoming Oxygen Inhibition Effect by TODA in Acrylate-Based Ceramic-Filled Inks
This research explores the use of TODA to mitigate the oxygen inhibition effect in acrylate-based inks filled with aluminum oxide nanoparticles. The findings are significant for improving the polymerization degree in technologies like PolyJet™ 3D printing (Rostami, Graf, Schranzhofer, Hild, & Hanemann, 2019).
Safety And Hazards
Future Directions
Reactive distillation (RD) is a process intensification concept that combines (catalyzed) reaction and separation into a single unit. This process improves productivity and selectivity, reduces energy usage, eliminates the need for solvents, and leads to highly-efficient systems with improved sustainability metrics . This could potentially be applied to the production of pentyl acrylate in the future.
properties
IUPAC Name |
pentyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-5-6-7-10-8(9)4-2/h4H,2-3,5-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDDEWDFUNBUCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
37017-37-1 | |
Record name | 2-Propenoic acid, pentyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37017-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5062764 | |
Record name | 2-Propenoic acid, pentyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentyl acrylate | |
CAS RN |
2998-23-4 | |
Record name | Pentyl acrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2998-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | n-Pentyl acrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002998234 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentyl acrylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18605 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Propenoic acid, pentyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, pentyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.159 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PENTYL ACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AGR67MY1N2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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